TrkA-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

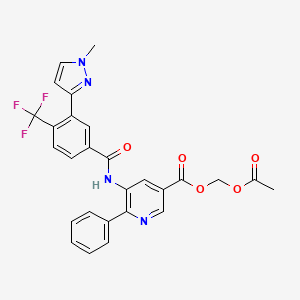

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H21F3N4O5 |

|---|---|

Molecular Weight |

538.5 g/mol |

IUPAC Name |

acetyloxymethyl 5-[[3-(1-methylpyrazol-3-yl)-4-(trifluoromethyl)benzoyl]amino]-6-phenylpyridine-3-carboxylate |

InChI |

InChI=1S/C27H21F3N4O5/c1-16(35)38-15-39-26(37)19-13-23(24(31-14-19)17-6-4-3-5-7-17)32-25(36)18-8-9-21(27(28,29)30)20(12-18)22-10-11-34(2)33-22/h3-14H,15H2,1-2H3,(H,32,36) |

InChI Key |

FMICUWJKVYFTRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C(N=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)C(F)(F)F)C4=NN(C=C4)C |

Origin of Product |

United States |

Foundational & Exploratory

TrkA-IN-4: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in the development, survival, and function of neurons.[1] Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including chronic pain and cancer, making TrkA a compelling therapeutic target.[2][3] TrkA-IN-4 is a potent and orally active allosteric inhibitor of TrkA, representing a promising avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Allosteric Inhibition of TrkA

This compound functions as a pro-agent, or prodrug, of the active inhibitor TrkA-IN-3. The primary mechanism of action is the allosteric inhibition of the TrkA kinase. Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket, allosteric inhibitors bind to a distinct site on the kinase.[4][5] This mode of inhibition offers the potential for greater selectivity against other kinases, a significant advantage in drug development.[5] By binding to an allosteric site, TrkA-IN-3, the active form of this compound, induces a conformational change in the TrkA protein that prevents its activation, even in the presence of its ligand, NGF.[4] This ultimately blocks the downstream signaling cascades that are dependent on TrkA kinase activity.

Quantitative Inhibitory Activity

The potency of this compound's active form, TrkA-IN-3, has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound and its active metabolite.

| Compound | Assay Type | Parameter | Value | Reference |

| TrkA-IN-3 | Biochemical Assay | IC50 | 22.4 nM | [4] |

| This compound | In Vitro Kinase Inhibition | % Inhibition @ 0.1 µM | 46.3% | [4] |

| This compound | In Vitro Kinase Inhibition | % Inhibition @ 1 µM | 65.1% | [4] |

Table 1: In Vitro Inhibitory Activity of this compound and TrkA-IN-3

| Compound | Animal Model | Assay Type | Parameter | Value | Reference |

| This compound | Male KM Mice | Hot Plate Test | ED50 | 7.836 mg/kg | [4] |

Table 2: In Vivo Efficacy of this compound

Impact on TrkA Signaling Pathways

Upon binding of NGF, TrkA receptors dimerize and autophosphorylate on specific tyrosine residues, initiating a cascade of intracellular signaling events.[6] The primary pathways activated by TrkA include the Ras/MAPK pathway, the PI3K/Akt pathway, and the PLCγ pathway.[1] These pathways are crucial for neuronal survival, differentiation, and proliferation.[6] this compound, by inhibiting TrkA activation, effectively blocks these downstream signaling cascades.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of TrkA inhibitors like this compound.

In Vitro TrkA Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the TrkA kinase domain.

Materials:

-

Recombinant human TrkA kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP (Adenosine triphosphate), including γ-³²P-ATP for radioactive assays or a suitable cold ATP for luminescence-based assays

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or its active form, TrkA-IN-3

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing the TrkA kinase, peptide substrate, and assay buffer.

-

Add serial dilutions of this compound (or TrkA-IN-3) to the wells of a 96-well plate.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

For radioactive assays, spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines that are dependent on TrkA signaling, such as those harboring NTRK1 gene fusions.

Materials:

-

KM12C (colon cancer) or other suitable TrkA-dependent cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader

Procedure:

-

Seed the TrkA-dependent cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Determine the cell viability as a percentage of the untreated control and calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of TrkA Signaling

Western blotting is used to detect the phosphorylation status of TrkA and its downstream signaling proteins, providing direct evidence of pathway inhibition.

Materials:

-

TrkA-expressing cells (e.g., PC12 cells or cancer cell lines)

-

NGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-TrkA (e.g., Tyr490, Tyr674/675), anti-total-TrkA, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture the cells and serum-starve them if necessary.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on the phosphorylation of TrkA and its downstream targets.

Conclusion

This compound is a promising, orally active, allosteric inhibitor of TrkA that demonstrates potent activity both in vitro and in vivo. Its mechanism of action, centered on the allosteric inhibition of the TrkA kinase, leads to the effective blockade of crucial downstream signaling pathways involved in cell survival and proliferation. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other selective TrkA inhibitors for the potential treatment of cancer and chronic pain.

References

- 1. THE TrkA RECEPTOR MEDIATES EXPERIMENTAL THERMAL HYPERALGESIA PRODUCED BY NERVE GROWTH FACTOR : modulation by the p75 neurotrophin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TrkA Co-Receptors: The Janus Face of TrkA? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

TrkA-IN-4: An In-Depth Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TrkA-IN-4 is a potent, orally active, and allosteric inhibitor of Tropomyosin receptor kinase A (TrkA). It functions as a proagent of TrkA-IN-3 and has demonstrated significant antinociceptive effects in preclinical studies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for its use in neuroscience research. The information presented is intended to facilitate further investigation into the therapeutic potential of TrkA inhibition in various neurological disorders, particularly those involving pain and neurodegeneration.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value | Reference |

| Molecular Weight | 538.47 g/mol | [1] |

| Molecular Formula | C27H21F3N4O5 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | DMSO: 50 mg/mL (92.86 mM) | [1] |

| Note: Solubility in ethanol is not readily available. It is recommended to use DMSO for stock solution preparation. | ||

| Storage (Solid) | Powder can be stored at -20°C for up to 3 years. | [1] |

| Storage (Stock Solution) | In solvent, store at -80°C for 6 months or -20°C for 1 month. | [1] |

Mechanism of Action

This compound is an allosteric inhibitor of the TrkA receptor, a high-affinity receptor for Nerve Growth Factor (NGF). The binding of NGF to TrkA induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways crucial for neuronal survival, differentiation, and synaptic plasticity. These primary signaling pathways include:

-

PI3K/Akt Pathway: Primarily involved in promoting cell survival and growth.

-

MAPK/ERK Pathway: Plays a key role in cell differentiation and proliferation.

-

PLCγ Pathway: Involved in synaptic plasticity and neurotransmitter release.

By binding to an allosteric site on the TrkA receptor, this compound prevents the conformational changes necessary for its activation by NGF, thereby inhibiting the downstream signaling cascades. This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of NGF/TrkA signaling in the nervous system.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its active metabolite, TrkA-IN-3.

Table 1: In Vitro Activity

| Compound | Assay | Target | Value | Reference |

| TrkA-IN-3 | IC50 | TrkA | 22.4 nM | [1] |

| This compound | Kinase Inhibition | TrkA | 65.1% at 1 µM | [1] |

| This compound | Kinase Inhibition | TrkA | 46.3% at 0.1 µM | [1] |

Table 2: In Vivo Activity

| Compound | Animal Model | Assay | ED50 | Reference |

| This compound | Male KM Mice | Hot Plate Test | 7.836 mg/kg (i.g.) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro TrkA Kinase Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on TrkA kinase activity.

Materials:

-

Recombinant human TrkA kinase domain

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP

-

TrkA substrate (e.g., Poly(Glu,Tyr) 4:1)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in Kinase Assay Buffer.

-

In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control (DMSO).

-

Add 5 µL of TrkA enzyme solution (e.g., 20 ng/µL in Kinase Dilution Buffer) to each well.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP (e.g., 40 µM) and the substrate.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and quantify the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

Cell-Based TrkA Phosphorylation Assay

This protocol assesses the ability of this compound to inhibit NGF-induced TrkA autophosphorylation in a cellular context, using a cell line such as PC12, which endogenously expresses TrkA.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

-

NGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-TrkA (Tyr490), anti-TrkA

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

Procedure:

-

Seed PC12 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with NGF (e.g., 50 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-TrkA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-TrkA antibody to normalize for protein loading.

In Vivo Antinociceptive Activity - Hot Plate Test

This protocol evaluates the analgesic effects of this compound in a rodent model of thermal pain.

Materials:

-

Male KM mice (or other suitable strain)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

-

Hot plate apparatus

Procedure:

-

Habituate the mice to the experimental room for at least 1 hour before testing.

-

Administer this compound orally (i.g.) at various doses (e.g., 0.9375-120 mg/kg) or the vehicle control.

-

Three hours after administration, place each mouse individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Start a timer immediately upon placing the mouse on the hot plate.

-

Observe the mouse for nocifensive behaviors, such as paw licking or jumping.

-

Record the latency (in seconds) to the first nocifensive response.

-

A cutoff time (e.g., 30 seconds) should be used to prevent tissue damage. If the mouse does not respond within the cutoff time, it should be removed from the hot plate, and the latency recorded as the cutoff time.

-

Calculate the dose-response curve and determine the ED50 value.

Downstream Signaling Analysis

To further characterize the mechanism of action of this compound, it is recommended to investigate its effects on the key downstream signaling pathways. This can be achieved by performing western blot analysis on lysates from cells treated with NGF in the presence or absence of this compound, using antibodies specific for the phosphorylated (activated) forms of key signaling proteins.

Key Proteins to Investigate:

-

PI3K/Akt Pathway: p-Akt (Ser473 or Thr308)

-

MAPK/ERK Pathway: p-ERK1/2 (Thr202/Tyr204)

-

PLCγ Pathway: p-PLCγ1 (Tyr783)

The protocol for this analysis is similar to the cell-based TrkA phosphorylation assay described in section 5.2, with the substitution of the appropriate phospho-specific primary antibodies.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TrkA signaling in neuroscience. Its potency, oral bioavailability, and demonstrated in vivo efficacy make it a promising lead compound for the development of novel therapeutics for a range of neurological conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the potential of this compound and the broader field of TrkA inhibition.

References

Investigating TrkA Signaling with TrkA-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) is a high-affinity receptor for nerve growth factor (NGF) and a key player in the development, survival, and function of neurons.[1][2] The NGF/TrkA signaling pathway is integral to neuronal growth, differentiation, and synaptic plasticity.[2][3] Dysregulation of this pathway has been implicated in various neurological disorders and pain states, making TrkA a compelling target for therapeutic intervention.[4]

This technical guide provides an in-depth overview of investigating the TrkA signaling pathway using TrkA-IN-4, a potent and orally active allosteric inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of the core concepts.

This compound is a pro-drug of the active inhibitor, TrkA-IN-3.[5] TrkA-IN-3 exhibits potent inhibition of TrkA with an IC50 of 22.4 nM.[5] As an allosteric inhibitor, this compound and its active form offer a modality for achieving selectivity against other kinases.[6][7]

Data Presentation

Quantitative Data for this compound and its Active Form, TrkA-IN-3

| Compound | Parameter | Value | Species | Assay | Reference |

| TrkA-IN-3 | IC50 | 22.4 nM | Not Specified | Kinase Assay | [5] |

| This compound | % Kinase Inhibition | 65.1% | Not Specified | Kinase Assay | [5] |

| @ 1 µM | |||||

| This compound | % Kinase Inhibition | 46.3% | Not Specified | Kinase Assay | [5] |

| @ 0.1 µM | |||||

| This compound | ED50 | 7.836 mg/kg | Male Mice | Hot Plate Test | [5] |

Signaling Pathways and Experimental Workflows

TrkA Signaling Pathway

Upon binding of its ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The three primary pathways activated by TrkA are:

-

Ras/MAPK Pathway: This pathway is crucial for promoting cell differentiation and survival.[3]

-

PI3K/Akt Pathway: This cascade is primarily involved in cell survival and growth.[8]

-

PLCγ Pathway: This pathway plays a role in synaptic plasticity and neurotransmitter release.[3]

These pathways culminate in the activation of transcription factors that regulate the expression of genes essential for neuronal function.

Investigating TrkA Signaling with this compound: Experimental Workflow

The following diagram outlines a typical workflow for characterizing the effects of this compound on TrkA signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

TrkA Kinase Assay (In Vitro)

This assay is used to determine the direct inhibitory effect of TrkA-IN-3 (the active form of this compound) on TrkA kinase activity. A common method is a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human TrkA kinase domain

-

Kinase substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]

-

TrkA-IN-3 (or this compound, if pre-incubation allows for conversion to the active form)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well or 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of TrkA-IN-3 in kinase buffer.

-

In a multi-well plate, add the recombinant TrkA kinase, the kinase substrate, and the diluted inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™).

-

The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of TrkA Signaling

This technique is used to assess the effect of this compound on the phosphorylation status of TrkA and its downstream targets, Akt and ERK, in a cellular context.

Materials:

-

Neuronal cell line expressing TrkA (e.g., PC12, SH-SY5Y)

-

Cell culture medium and supplements

-

NGF

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-TrkA (Tyr490), anti-TrkA, anti-p-Akt (Ser473), anti-Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in culture plates and allow them to adhere.

-

Serum-starve the cells for a few hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with NGF (e.g., 50-100 ng/mL) for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control to determine the relative phosphorylation levels.

Cell Viability Assay

This assay measures the effect of this compound on cell survival and proliferation, particularly in cells dependent on NGF/TrkA signaling.

Materials:

-

NGF-dependent cell line (e.g., PC12)

-

Cell culture medium

-

NGF

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

96-well plates

-

Plate reader (absorbance or luminescence)

Protocol:

-

Seed cells in a 96-well plate at a suitable density.

-

Treat the cells with serial dilutions of this compound in the presence of a constant concentration of NGF. Include control wells with cells and NGF only, and cells with media only (background).

-

Incubate the plate for a period that allows for measurable changes in cell viability (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the NGF-treated control and determine the dose-response curve.

Neurite Outgrowth Assay

This assay assesses the ability of this compound to inhibit the NGF-induced differentiation of neuronal cells, a key functional outcome of TrkA signaling.

Materials:

-

Differentiable neuronal cell line (e.g., PC12)

-

Cell culture plates coated with an appropriate substrate (e.g., collagen)

-

Differentiation medium (low serum)

-

NGF

-

This compound

-

Microscope with a camera

Protocol:

-

Seed cells on coated plates in growth medium.

-

After adherence, switch to differentiation medium.

-

Treat the cells with a fixed concentration of NGF and varying concentrations of this compound.

-

Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 2-5 days), changing the media with fresh compounds as needed.

-

Capture images of the cells at different time points.

-

Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or by counting the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).

-

Analyze the dose-dependent inhibition of neurite outgrowth by this compound.

Conclusion

This compound is a valuable tool for the investigation of TrkA signaling. As a potent, orally active, and allosteric inhibitor, it provides a means to probe the physiological and pathological roles of the NGF/TrkA pathway. The experimental protocols and data presented in this guide offer a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of TrkA biology and the development of novel therapeutics. Further characterization of the selectivity and cellular effects of this compound will continue to enhance its utility as a specific chemical probe for this important signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Tropomyosin receptor kinase A - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Deciphering the Allosteric Binding Mechanism of the Human Tropomyosin Receptor Kinase A ( hTrkA) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 8. Novel TRKB agonists activate TRKB and downstream ERK and AKT signaling to protect Aβ-GFP SH-SY5Y cells against Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

A Comprehensive Technical Guide to the Role of Tropomyosin Receptor Kinase A (TrkA) in Neuronal Survival Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Tropomyosin receptor kinase A (TrkA) and its pivotal role in mediating neuronal survival. TrkA, the high-affinity receptor for Nerve Growth Factor (NGF), is a critical component of the cellular machinery that governs the development, maintenance, and function of neurons in both the central and peripheral nervous systems.[1][2][3] Dysregulation of the NGF-TrkA signaling axis has been implicated in a variety of neurological disorders, making it a key target for therapeutic intervention. This document details the core signaling cascades, presents quantitative data on TrkA inhibition, and provides standardized protocols for relevant experimental investigations.

The NGF-TrkA Signaling Axis: A Master Regulator of Neuronal Fate

The interaction between NGF and its receptor TrkA is a cornerstone of neuronal development and survival.[3][4][5] NGF, a well-characterized neurotrophin, is secreted by target tissues and acts as a survival signal for innervating neurons.[6] The binding of NGF to TrkA on the neuronal surface initiates a cascade of intracellular events that ultimately dictate the cell's fate.

Upon NGF binding, TrkA receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their cytoplasmic domain.[2][7][8][9] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of two primary downstream signaling pathways crucial for neuronal survival: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2][7][8][10][11][12]

The PI3K/Akt pathway is a major signaling route activated by TrkA to promote cell survival.[2][7][11] Activated TrkA recruits and activates PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a secondary messenger that recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1).

Activated Akt then phosphorylates a variety of downstream targets to inhibit apoptosis and promote survival.[7][11] Key targets include:

-

Bad: Phosphorylation of the pro-apoptotic protein Bad causes it to be sequestered in the cytoplasm, preventing it from inhibiting the anti-apoptotic protein Bcl-xL.[7]

-

Forkhead transcription factors (FOXO): Akt-mediated phosphorylation of FOXO transcription factors leads to their exclusion from the nucleus, thereby preventing the transcription of pro-apoptotic genes.[11]

-

Caspase-9: Akt can directly phosphorylate and inhibit Caspase-9, a key initiator of the apoptotic cascade.[7]

In parallel to the PI3K/Akt pathway, TrkA activation also initiates the Ras/MAPK cascade, which is involved in both neuronal survival and differentiation.[2][7][10][11] Upon TrkA autophosphorylation, adaptor proteins such as Shc bind to the receptor, leading to the recruitment of the Grb2-SOS complex. This complex activates the small GTPase Ras, which in turn triggers a phosphorylation cascade involving Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase).[7]

Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors like CREB (cAMP response element-binding protein).[11][13] CREB then drives the expression of genes that promote neuronal survival, such as Bcl-2, and those involved in differentiation and plasticity.[11]

References

- 1. What are TrkA antagonists and how do they work? [synapse.patsnap.com]

- 2. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 3. Frontiers | Antitumor Activities and Cellular Changes Induced by TrkB Inhibition in Medulloblastoma [frontiersin.org]

- 4. TrkA, But Not TrkC, Receptors Are Essential for Survival of Sympathetic Neurons In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. NGF‐Dependent Activation of TrkA Pathway: A Mechanism for the Neuroprotective Effect of Troxerutin in D‐Galactose‐Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Trk receptor - Wikipedia [en.wikipedia.org]

- 9. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimeric dipeptide mimetics of the nerve growth factor Loop 4 and Loop 1 activate TRKA with different patterns of intracellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Allosteric Inhibition of TrkA by TrkA-IN-4: A Technical Overview

Disclaimer: This document provides a comprehensive overview of the publicly available information regarding the allosteric inhibitor TrkA-IN-4. While this guide includes quantitative data, general mechanisms of TrkA allosteric inhibition, and detailed experimental protocols for relevant assays, specific details regarding the precise binding site of this compound, the exact conformational changes it induces in TrkA, and a chemical synthesis protocol are not available in the public domain. Therefore, a complete, in-depth technical guide as requested cannot be fully generated.

Introduction

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Its activation by nerve growth factor (NGF) initiates downstream signaling cascades that are vital for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the NGF-TrkA signaling pathway has been implicated in various pathological conditions, including pain, inflammation, and cancer, making TrkA an attractive therapeutic target.

This compound is a potent and orally active allosteric inhibitor of TrkA. Unlike traditional ATP-competitive inhibitors that target the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct, less conserved site on the enzyme. This often leads to higher selectivity and a lower propensity for off-target effects. This compound acts as a proagent for the active inhibitor, TrkA-IN-3, and has demonstrated significant antinociceptive effects in preclinical models.

This technical guide summarizes the current knowledge on this compound, including its mechanism of action, quantitative data, and relevant experimental protocols for its characterization.

Quantitative Data for this compound and TrkA-IN-3

The following table summarizes the available quantitative data for this compound and its active metabolite, TrkA-IN-3.

| Compound | Parameter | Value | Species | Assay | Reference |

| TrkA-IN-3 | IC50 | 22.4 nM | N/A | TrkA Kinase Assay | [1] |

| This compound | Kinase Inhibition | 65.1% at 1 µM | N/A | TrkA Kinase Assay | [1] |

| Kinase Inhibition | 46.3% at 0.1 µM | N/A | TrkA Kinase Assay | [1] | |

| ED50 | 7.836 mg/kg | Mouse | Hot Plate Test | [1] |

Mechanism of Allosteric Inhibition

Allosteric inhibitors of TrkA, such as this compound, function by binding to a site distal to the ATP-binding pocket. This binding event induces a conformational change in the kinase domain, stabilizing it in an inactive state. While the precise binding site of this compound has not been publicly disclosed, studies on other allosteric TrkA inhibitors have revealed that the juxtamembrane (JM) region is a critical determinant for their binding and selectivity.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

The binding of allosteric inhibitors to the JM region can induce and stabilize a "DFG-out" conformation of the DFG (Asp-Phe-Gly) motif in the activation loop of the kinase. In this conformation, the phenylalanine residue of the DFG motif occupies the ATP-binding site, sterically hindering the binding of ATP and thus preventing catalysis. The lower sequence conservation of the juxtamembrane region among the Trk family members (TrkA, TrkB, and TrkC) provides a structural basis for the development of highly selective allosteric inhibitors.

TrkA Signaling Pathways

Activation of TrkA by NGF leads to the initiation of several downstream signaling cascades, primarily the MAPK/ERK, PI3K/AKT, and PLC-γ pathways. These pathways regulate a multitude of cellular processes, including cell survival, differentiation, and proliferation. Allosteric inhibition of TrkA by compounds like this compound is expected to block the activation of these critical signaling pathways.

Caption: TrkA Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of TrkA inhibitors.

TrkA Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

-

TrkA enzyme

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (or other test inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control).

-

Add 2 µL of TrkA enzyme solution.

-

Add 2 µL of a substrate/ATP mix.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Caption: Workflow for a TrkA Kinase Inhibition Assay.

Hot Plate Test for Analgesia in Mice

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Materials:

-

Hot plate apparatus with adjustable temperature

-

Male mice

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethyl cellulose)

-

Oral gavage needles

Procedure:

-

Acclimate the mice to the testing room for at least 30 minutes.

-

Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).

-

Administer this compound or vehicle to the mice via oral gavage.

-

At a predetermined time point post-administration (e.g., 3 hours), place a mouse on the hot plate.

-

Start a timer immediately.

-

Observe the mouse for signs of nociception, such as hind paw licking, flicking, or jumping.

-

Stop the timer and remove the mouse from the hot plate as soon as a nociceptive response is observed. This is the latency time.

-

A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage. If no response is observed within the cut-off time, the mouse is removed, and the latency is recorded as the cut-off time.

-

Repeat for all mice in each treatment group.

-

Compare the latency times between the this compound treated group and the vehicle control group to determine the analgesic effect.

Caption: Workflow for the Hot Plate Test in Mice.

Western Blotting for TrkA Signaling Pathway

This technique is used to detect and quantify the phosphorylation status of TrkA and its downstream signaling proteins.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in lysis buffer and determine protein concentration.

-

Denature protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

Caption: General Workflow for Western Blotting.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells cultured in 96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Caption: Workflow for an MTT Cell Viability Assay.

Conclusion

This compound is a promising allosteric inhibitor of TrkA with demonstrated in vitro and in vivo activity. Its mechanism of action, targeting a site distal to the conserved ATP-binding pocket, offers the potential for high selectivity and a favorable safety profile. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other allosteric TrkA inhibitors.

However, a complete understanding of the molecular interactions between this compound and the TrkA receptor awaits the public disclosure of high-resolution structural data. Specifically, the precise amino acid residues in the juxtamembrane region that form the binding pocket for this compound and the detailed conformational changes that lock the kinase in its inactive state remain key areas for future investigation. Furthermore, a detailed, publicly available protocol for the chemical synthesis of this compound would be invaluable for the research community. The elucidation of these missing details will be critical for the rational design of next-generation allosteric TrkA inhibitors with improved therapeutic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. The juxtamembrane region of TrkA kinase is critical for inhibitor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Frontiers | Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies [frontiersin.org]

- 5. Unlocking the potential of approved drugs for the allosteric inhibition of tropomyosin-receptor kinase A using molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Pursuit of an Allosteric Human Tropomyosin Kinase A (hTrkA) Inhibitor for Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deciphering the Allosteric Binding Mechanism of the Human Tropomyosin Receptor Kinase A ( hTrkA) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Deciphering the Allosteric Binding Mechanism of the Human Tropomyosin Receptor Kinase A ( hTrkA) Inhibitors. | Semantic Scholar [semanticscholar.org]

- 11. Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors (Journal Article) | OSTI.GOV [osti.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Kinetics of Nerve Growth Factor Receptor Trafficking and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The trkA Receptor Mediates Growth Cone Turning toward a Localized Source of Nerve Growth Factor | Journal of Neuroscience [jneurosci.org]

- 16. The trkA Receptor Mediates Growth Cone Turning toward a Localized Source of Nerve Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hNGF Peptides Elicit the NGF-TrkA Signalling Pathway in Cholinergic Neurons and Retain Full Neurotrophic Activity in the DRG Assay [mdpi.com]

- 18. Development and Biological Characterization of a Novel Selective TrkA Agonist with Neuroprotective Properties against Amyloid Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Agent Strategy: A Technical Deep Dive into TrkA-IN-4 as a Precursor to the Potent TrkA Inhibitor TrkA-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropomyosin receptor kinase A (TrkA) has emerged as a significant therapeutic target, particularly in the realm of pain management. As the high-affinity receptor for nerve growth factor (NGF), TrkA plays a pivotal role in the signaling pathways that drive nociceptor sensitization.[1] The development of selective TrkA inhibitors holds immense promise for creating novel analgesics. However, the translation of potent inhibitors into effective therapeutic agents often faces challenges related to their physicochemical properties, which can impact oral bioavailability and in vivo efficacy.

This technical guide explores the pro-agent strategy employed in the development of TrkA-IN-4, a prodrug designed to deliver the potent and selective allosteric TrkA inhibitor, TrkA-IN-3. We will delve into the quantitative data, experimental methodologies, and the underlying biological pathways to provide a comprehensive understanding of this innovative approach in drug discovery.

Data Presentation

The following tables summarize the key quantitative data for TrkA-IN-3 and its pro-agent, this compound, providing a clear comparison of their biological activities.

| Compound | Target | IC50 (nM) | Selectivity vs. TrkB | Selectivity vs. TrkC |

| TrkA-IN-3 | TrkA | 22.4 | >8000-fold | >8000-fold |

Table 1: In Vitro Potency and Selectivity of TrkA-IN-3.[1]

| Compound | Assay Format | Concentration (µM) | % Kinase Inhibition |

| This compound | In Vitro Kinase Assay | 1 | 65.1% |

| 0.1 | 46.3% |

Table 2: In Vitro Activity of the Pro-agent this compound.

| Compound | Administration Route | Animal Model | In Vivo Assay | ED50 (mg/kg) |

| This compound | Oral (i.g.) | Male Mice | Hot Plate Testing | 7.836 |

Table 3: In Vivo Efficacy of the Pro-agent this compound.

Signaling Pathways and Pro-Agent Activation

The rationale behind the development of TrkA inhibitors lies in their ability to block the NGF-TrkA signaling cascade, which is crucial for pain signaling. The binding of NGF to TrkA initiates a series of downstream signaling events.

TrkA-IN-3 is a potent allosteric inhibitor of TrkA, meaning it binds to a site other than the ATP-binding pocket, offering high selectivity. However, the carboxylic acid moiety in TrkA-IN-3, while crucial for its potent inhibitory activity, can limit its oral bioavailability. To overcome this, this compound was designed as a prodrug, where the carboxylic acid is masked, for instance as an ester. This modification improves its drug-like properties for oral administration. Once absorbed, this compound is metabolized in vivo, likely by esterases, to release the active inhibitor, TrkA-IN-3, at the site of action.

Experimental Protocols

Synthesis of this compound (Pro-agent) from TrkA-IN-3

While the specific, detailed synthetic route for this compound has not been publicly disclosed in full, the general principle involves the esterification of the carboxylic acid group of TrkA-IN-3. A general protocol for such a conversion would typically involve:

-

Protection of other reactive functional groups (if any): If other reactive groups are present in the TrkA-IN-3 molecule, they may need to be protected to ensure selective esterification of the carboxylic acid.

-

Esterification: The carboxylic acid of TrkA-IN-3 is reacted with an appropriate alcohol in the presence of a coupling agent (e.g., DCC, EDC) or under acidic conditions (e.g., Fischer esterification). The choice of alcohol will determine the nature of the ester group in this compound.

-

Deprotection (if necessary): If protecting groups were used, they are removed in the final step.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography or recrystallization to ensure high purity.

In Vitro TrkA Kinase Inhibition Assay (for IC50 Determination of TrkA-IN-3)

The half-maximal inhibitory concentration (IC50) of TrkA-IN-3 against TrkA kinase can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. A typical protocol using a luminescence-based assay is as follows:

-

Reagents and Materials:

-

Recombinant human TrkA kinase domain.

-

Suitable kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA).

-

TrkA-IN-3 (serially diluted in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white plates.

-

Luminometer.

-

-

Procedure:

-

Prepare a serial dilution of TrkA-IN-3 in DMSO, and then further dilute in kinase assay buffer.

-

In a 384-well plate, add the diluted TrkA-IN-3 or DMSO (vehicle control).

-

Add the TrkA enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent and incubating for 40 minutes.

-

Add the Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of TrkA-IN-3 relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

-

In Vivo Antinociceptive Assessment: Hot Plate Test (for ED50 Determination of this compound)

The hot plate test is a standard method to assess the thermal pain threshold in rodents and is used to evaluate the efficacy of analgesic compounds.[2][3][4][5][6]

-

Animals: Male mice are typically used for this assay. They should be acclimated to the testing environment before the experiment.

-

Apparatus: A commercially available hot plate apparatus with a controlled surface temperature (e.g., 52-55°C) is used.

-

Procedure:

-

Baseline Latency: Before drug administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

-

Drug Administration: this compound is administered orally (intragastrically) at various doses. A vehicle control group receives the same volume of the vehicle.

-

Test Latency: At a specified time point after drug administration (e.g., 3 hours), the mice are again placed on the hot plate, and the latency to the nociceptive response is measured.

-

Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

The ED50 (the dose required to produce 50% of the maximum possible effect) is then calculated from the dose-response curve.

-

Conclusion

The development of this compound as a pro-agent for TrkA-IN-3 exemplifies a successful strategy to overcome the pharmaceutical challenges associated with potent drug candidates. By masking a key functional group responsible for poor oral bioavailability, this compound demonstrates significant in vivo efficacy upon oral administration. This technical guide has provided a comprehensive overview of the quantitative data, the underlying biological pathways, and the detailed experimental protocols relevant to the evaluation of this pro-agent approach. This information serves as a valuable resource for researchers and professionals in the field of drug discovery and development, highlighting a promising avenue for the creation of next-generation analgesics targeting the TrkA receptor.

References

- 1. Design, development and evaluation of a prodrug-type TrkA-selective inhibitor with antinociceptive effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antinociception by hot plate test [bio-protocol.org]

- 3. Hot plate test [bio-protocol.org]

- 4. Thermal Antinociceptive Responses to Alcohol in DBA/2J and C57BL/6J Inbred Male and Female Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. maze.conductscience.com [maze.conductscience.com]

- 6. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

An In-depth Technical Guide to the Chemical Properties of TrkA-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of TrkA-IN-4, a potent and selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA). The data herein is primarily synthesized from the foundational publication by Bagal, S.K., et al. in the Journal of Medicinal Chemistry, which details the discovery and characterization of a novel series of peripherally restricted TrkA inhibitors. This compound, identified as compound 39 in this seminal work, represents a significant advancement in the development of non-opioid analgesics.

Core Chemical and Pharmacological Properties

This compound is a proagent of the active metabolite TrkA-IN-3. This strategic prodrug approach enhances its oral bioavailability. Upon administration, this compound is metabolized to TrkA-IN-3, which then exerts its therapeutic effects through the allosteric inhibition of TrkA.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and its Active Metabolite, TrkA-IN-3

| Property | This compound (Proagent) | TrkA-IN-3 (Active Metabolite) |

| Chemical Formula | C₂₇H₂₁F₃N₄O₅ | C₂₅H₁₉F₃N₄O₄ |

| Molecular Weight | 554.48 g/mol | 512.44 g/mol |

| CAS Number | 3026111-74-7 | Not explicitly stated in the primary literature. |

| Mechanism of Action | Proagent of an allosteric TrkA inhibitor | Potent and selective allosteric inhibitor of TrkA |

| In Vitro Potency (IC₅₀) | Not applicable (proagent) | 22.4 nM (TrkA) |

| Kinase Selectivity | Not applicable (proagent) | Highly selective for TrkA over TrkB and TrkC (>100-fold) |

| In Vivo Efficacy (ED₅₀) | 7.836 mg/kg (hot plate test, male mice)[1] | Not reported for direct administration. |

Mechanism of Action: Allosteric Inhibition

TrkA-IN-3, the active form of this compound, binds to a novel allosteric pocket on the TrkA kinase domain. This binding site is distinct from the ATP-binding site targeted by traditional kinase inhibitors. The interaction with this allosteric site induces a conformational change in the TrkA protein, locking it in an inactive state and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This allosteric mechanism is a key contributor to the high selectivity of TrkA-IN-3 for TrkA over the closely related TrkB and TrkC kinases.

Signaling Pathways and Experimental Workflow

The binding of Nerve Growth Factor (NGF) to the TrkA receptor initiates a signaling cascade that is crucial for the survival and differentiation of neurons, but also plays a significant role in pain signaling. The primary pathways activated by TrkA are the Ras/MAPK, PI3K/Akt, and PLCγ pathways. This compound, through its active metabolite, effectively blocks these downstream signals.

Diagram 1: TrkA Signaling Pathway and Point of Inhibition

Caption: TrkA signaling cascade and the inhibitory action of TrkA-IN-3.

Diagram 2: Experimental Workflow for In Vivo Efficacy Testing

Caption: Workflow for assessing the antinociceptive effects of this compound.

Kinase Selectivity Profile

A critical attribute of a successful kinase inhibitor is its selectivity. TrkA-IN-3 demonstrates exceptional selectivity for TrkA over other kinases, particularly the closely related TrkB and TrkC. This high degree of selectivity is attributed to its allosteric mechanism of action, targeting a region of the kinase that is less conserved among the Trk family members.

Table 2: Kinase Inhibition Profile of TrkA-IN-3

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 0.1 µM | IC₅₀ (nM) | Selectivity vs. TrkA |

| TrkA | 65.1%[1] | 46.3%[1] | 22.4 | - |

| TrkB | <10% (estimated) | Not significant | >2500 | >110-fold |

| TrkC | <10% (estimated) | Not significant | >2500 | >110-fold |

| Panel of >200 other kinases | Generally low inhibition | Not applicable | - | High |

Note: Specific percentage inhibition values for TrkB and TrkC are not explicitly provided in the initial data but are inferred from the high selectivity reported in the primary literature.

Diagram 3: Selectivity Profile of TrkA-IN-3

Caption: High selectivity of TrkA-IN-3 for TrkA over other kinases.

Experimental Protocols

The following are summarized methodologies for key experiments performed to characterize this compound and its active metabolite.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory potency of TrkA-IN-3 against TrkA, TrkB, and TrkC kinases.

-

Methodology: A biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is typically employed.

-

Recombinant human TrkA, TrkB, or TrkC kinase domain is incubated with a specific peptide substrate and ATP.

-

Serial dilutions of TrkA-IN-3 are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

-

A detection solution containing a europium-labeled anti-phosphotyrosine antibody is added.

-

The TR-FRET signal is measured, which is proportional to the extent of substrate phosphorylation.

-

IC₅₀ values are calculated from the dose-response curves.

-

In Vivo Hot Plate Nociception Assay

-

Objective: To assess the antinociceptive effects of orally administered this compound in an acute thermal pain model.

-

Methodology:

-

Male ICR mice are used for the study.

-

A baseline latency to a nociceptive response (paw licking or jumping) is determined by placing the mice on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Animals are orally administered with vehicle or varying doses of this compound.

-

At a specified time post-administration (e.g., 3 hours), the latency to the nociceptive response is measured again on the hot plate.

-

The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE).

-

The ED₅₀ value, the dose at which 50% of the maximum effect is observed, is calculated from the dose-response curve.[1]

-

Conclusion

This compound is a promising, orally bioavailable proagent of a potent and highly selective allosteric TrkA inhibitor. Its unique mechanism of action confers a desirable selectivity profile, minimizing the potential for off-target effects related to the inhibition of TrkB and TrkC. The robust in vivo efficacy demonstrated in preclinical pain models underscores its potential as a novel therapeutic agent for the treatment of pain. Further investigation into its pharmacokinetic and toxicological profiles is warranted to support its progression into clinical development.

References

TrkA-IN-4: An In-Depth Technical Guide for the Study of Neurotrophin Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TrkA-IN-4, a potent and selective allosteric inhibitor of Tropomyosin receptor kinase A (TrkA). This document is intended for researchers and drug development professionals interested in utilizing this compound as a tool to investigate neurotrophin signaling pathways and explore its therapeutic potential.

Introduction to TrkA and Neurotrophin Signaling

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. The Trk family consists of three members: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors are activated by a class of secreted growth factors known as neurotrophins. Nerve Growth Factor (NGF) is the primary ligand for TrkA.

The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, primarily the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of the NGF-TrkA signaling axis has been implicated in various pathological conditions, including chronic pain, neurodegenerative diseases, and cancer. Consequently, small molecule inhibitors of TrkA are valuable tools for both basic research and therapeutic development.

This compound: A Potent and Allosteric Inhibitor

This compound is a potent, orally active, and allosteric inhibitor of TrkA. It is a pro-agent of TrkA-IN-3. The allosteric mechanism of action, binding to a site distinct from the highly conserved ATP-binding pocket, provides a basis for its selectivity over other kinases, including other Trk family members. This selectivity is crucial for minimizing off-target effects in experimental systems and potential therapeutic applications. The binding of allosteric inhibitors often involves the juxtamembrane region of the kinase, a less conserved area among the Trk family members.

Chemical Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 3026111-74-7 |

| Molecular Formula | C₂₃H₂₄N₆O₂ |

| Molecular Weight | 416.48 g/mol |

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active form, TrkA-IN-3.

In Vitro Potency

| Compound | Assay Type | Parameter | Value |

| TrkA-IN-3 | Biochemical Assay | IC₅₀ vs. TrkA | 22.4 nM[1] |

| This compound | Kinase Inhibition Assay | % Inhibition of TrkA at 1 µM | 65.1%[1] |

| This compound | Kinase Inhibition Assay | % Inhibition of TrkA at 0.1 µM | 46.3%[1] |

In Vivo Efficacy

| Compound | Animal Model | Assay | Parameter | Value |

| This compound | Male Mice | Hot Plate Test | ED₅₀ (3h post-administration) | 7.836 mg/kg (i.g.)[1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

TrkA Signaling Pathways

References

An In-Depth Technical Guide to the Inhibition of the Ras/MAPK Pathway by a TrkA Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase for nerve growth factor (NGF), is a critical mediator of cell survival, differentiation, and proliferation. Dysregulation of the TrkA signaling pathway, often through chromosomal rearrangements leading to oncogenic fusions, is a key driver in a variety of cancers. A primary downstream effector of TrkA is the Ras/MAPK signaling cascade. Inhibition of TrkA kinase activity presents a promising therapeutic strategy for cancers harboring TrkA alterations. This technical guide provides a comprehensive overview of a potent and selective TrkA inhibitor, Larotrectinib, as a representative example to understand the effects of TrkA inhibition on the Ras/MAPK pathway. This document details its mechanism of action, quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization.

Introduction to TrkA and the Ras/MAPK Pathway

TrkA is a member of the tropomyosin receptor kinase family, which also includes TrkB and TrkC.[1] The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This phosphorylation creates docking sites for adaptor proteins, such as Shc and Grb2, which in turn recruit the guanine nucleotide exchange factor SOS to the plasma membrane.[3] SOS facilitates the exchange of GDP for GTP on Ras, a small GTPase, leading to its activation.[4] Activated Ras initiates a downstream phosphorylation cascade, sequentially activating RAF, MEK (MAPK/ERK Kinase), and ERK (Extracellular signal-Regulated Kinase).[2] Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.[2] Constitutive activation of the TrkA pathway, often through gene fusions like NTRK1 fusions, leads to uncontrolled activation of the Ras/MAPK pathway, driving tumorigenesis.[5]

Larotrectinib: A Selective TrkA Inhibitor

Larotrectinib is a first-in-class, highly selective, and potent ATP-competitive inhibitor of all three Trk family members (TrkA, TrkB, and TrkC).[5][6] It is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[7]

Mechanism of Action

Larotrectinib binds to the ATP-binding pocket of the TrkA kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways, including the Ras/MAPK cascade.[8] By inhibiting TrkA, Larotrectinib effectively blocks the phosphorylation of MEK and ERK, leading to the suppression of tumor cell proliferation and survival.[8]

Quantitative Data

The following tables summarize the in vitro biochemical and cellular activity of Larotrectinib.

Table 1: Biochemical Activity of Larotrectinib Against Trk Kinases

| Kinase | IC50 (nM) |

| TrkA | 2-20 |

| TrkB | 2-20 |

| TrkC | 2-20 |

| Data sourced from preclinical studies.[9] |

Table 2: Cellular Activity of Larotrectinib in Cancer Cell Lines

| Cell Line | Cancer Type | Trk Fusion | Cellular IC50 (nM) |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | 10 |

| COLO205 | Colon Cancer | Not specified | 356 |

| HCT116 | Colon Cancer | Not specified | 305 |

| Data for KM12 cells from preclinical studies.[1] Data for COLO205 and HCT116 cells from a study on Larotrectinib's effect on colon cancer cell survival. |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of a TrkA inhibitor like Larotrectinib on the Ras/MAPK pathway.

In Vitro TrkA Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the TrkA kinase.

Materials:

-

Recombinant human TrkA kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Larotrectinib (or test compound)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of Larotrectinib in kinase reaction buffer.

-

In a 96-well plate, add 5 µL of the TrkA kinase solution (e.g., 2.5 ng/µL) to each well.

-

Add 2.5 µL of the serially diluted Larotrectinib or vehicle control (DMSO) to the wells.

-

Initiate the kinase reaction by adding 2.5 µL of a solution containing the peptide substrate (e.g., 0.2 µg/µL) and ATP (e.g., 10 µM) in kinase reaction buffer.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the Larotrectinib concentration and fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and survival of cancer cells.

Materials:

-

KM12 (TPM3-NTRK1 fusion-positive) or other suitable cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Larotrectinib

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom, white-walled plates

-

Plate reader capable of luminescence detection

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of Larotrectinib in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of Larotrectinib or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the Larotrectinib concentration.

Western Blot Analysis of ERK Phosphorylation

This method is used to quantify the inhibition of downstream signaling in the Ras/MAPK pathway.

Materials:

-

KM12 cells or another appropriate cell line

-

Larotrectinib

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of Larotrectinib or vehicle control for a specified time (e.g., 2 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and GAPDH for normalization.

-

Quantify the band intensities using densitometry software to determine the concentration-dependent inhibition of ERK phosphorylation.

Visualizations

Signaling Pathway Diagram

Caption: TrkA signaling to the Ras/MAPK pathway and the point of inhibition by Larotrectinib.

Experimental Workflow Diagram

References

- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. Accessory proteins of the RAS-MAPK pathway: moving from the side line to the front line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress on Ras/MAPK Signaling Research and Targeting in Blood and Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current therapeutic landscape and resistance mechanisms to larotrectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NTRK Gene Fusion Testing | VITRAKVI® (larotrectinib) | HCP Site [vitrakvihcp.com]

- 8. Resistance to TRK inhibition mediated by convergent MAP kinase pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Influence of TrkA-IN-4 on the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of TrkA-IN-4, a potent and orally active allosteric inhibitor of Tropomyosin receptor kinase A (TrkA). The focus of this document is to elucidate the mechanism of action of this compound and its subsequent influence on the critical PI3K/Akt signaling pathway. This guide offers a comprehensive overview of the available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades and experimental workflows.